molecular formula C9H9BrMgO B13450102 Magnesium;prop-2-enoxybenzene;bromide

Magnesium;prop-2-enoxybenzene;bromide

Cat. No.: B13450102
M. Wt: 237.38 g/mol
InChI Key: PWDFDVPUDMJEOP-UHFFFAOYSA-M
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Description

Magnesium;prop-2-enoxybenzene;bromide is an organometallic compound that belongs to the class of Grignard reagents. These reagents are widely used in organic synthesis due to their ability to form carbon-carbon bonds. The compound is composed of a magnesium atom bonded to a prop-2-enoxybenzene group and a bromide ion. Grignard reagents are named after Victor Grignard, who was awarded the Nobel Prize in Chemistry in 1912 for his work on these compounds .

Preparation Methods

Synthetic Routes and Reaction Conditions

Magnesium;prop-2-enoxybenzene;bromide is typically prepared by the reaction of an alkyl or aryl halide with magnesium metal in an anhydrous ether solvent. The general reaction scheme is as follows:

RX+MgRMgX\text{RX} + \text{Mg} \rightarrow \text{RMgX} RX+Mg→RMgX

where RX is the alkyl or aryl halide, and RMgX is the Grignard reagent . The reaction is carried out under an inert atmosphere to prevent the highly reactive Grignard reagent from reacting with moisture or oxygen. Common solvents used include diethyl ether and tetrahydrofuran (THF) .

Industrial Production Methods

In industrial settings, the preparation of Grignard reagents like this compound involves large-scale reactors equipped with systems to maintain an inert atmosphere and control temperature. The process often includes the use of iodine or 1,2-dibromoethane to activate the magnesium metal and initiate the reaction .

Chemical Reactions Analysis

Types of Reactions

Magnesium;prop-2-enoxybenzene;bromide undergoes several types of reactions, including:

    Nucleophilic Addition: Reacts with carbonyl compounds (aldehydes, ketones) to form alcohols.

    Substitution: Can participate in nucleophilic substitution reactions with various electrophiles.

    Oxidation and Reduction: Can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Magnesium;prop-2-enoxybenzene;bromide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of magnesium;prop-2-enoxybenzene;bromide involves the nucleophilic addition of the carbon-magnesium bond to electrophilic centers, such as carbonyl groups. The magnesium atom acts as a Lewis acid, stabilizing the negative charge on the carbon atom, which then attacks the electrophile. This results in the formation of a new carbon-carbon bond .

Comparison with Similar Compounds

Properties

Molecular Formula

C9H9BrMgO

Molecular Weight

237.38 g/mol

IUPAC Name

magnesium;prop-2-enoxybenzene;bromide

InChI

InChI=1S/C9H9O.BrH.Mg/c1-2-8-10-9-6-4-3-5-7-9;;/h2,4-7H,1,8H2;1H;/q-1;;+2/p-1

InChI Key

PWDFDVPUDMJEOP-UHFFFAOYSA-M

Canonical SMILES

C=CCOC1=CC=[C-]C=C1.[Mg+2].[Br-]

Origin of Product

United States

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